Z-L-Dab(aloc)-oh dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Dab(aloc)-oh dcha is a chemical compound that is often used in peptide synthesis. It is a derivative of the amino acid L-2,4-diaminobutyric acid, which is protected by a benzyloxycarbonyl (Z) group and an allyloxycarbonyl (aloc) group. The compound is typically used as an intermediate in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-Dab(aloc)-oh dcha typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. The benzyloxycarbonyl (Z) group is introduced to protect the alpha-amino group, while the allyloxycarbonyl (aloc) group is used to protect the side-chain amino group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using automated peptide synthesizers. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Z-L-Dab(aloc)-oh dcha can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in the stabilization of peptide structures.
Reduction: Reduction reactions can be used to remove protecting groups and reveal the free amino groups.
Substitution: The allyloxycarbonyl (aloc) group can be selectively removed under mild conditions to allow for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: The removal of the allyloxycarbonyl (aloc) group can be achieved using tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield the free amino acid.
Scientific Research Applications
Z-L-Dab(aloc)-oh dcha has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-L-Dab(aloc)-oh dcha involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl (Z) group and allyloxycarbonyl (aloc) group protect the amino groups during peptide synthesis, preventing unwanted side reactions. The selective removal of these protecting groups allows for the controlled functionalization of the molecule, enabling the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Z-L-Dab(Boc)-oh dcha: This compound uses a tert-butyloxycarbonyl (Boc) group instead of an allyloxycarbonyl (aloc) group for protection.
Z-L-Dab(Fmoc)-oh dcha: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
Z-L-Dab(aloc)-oh dcha is unique in its use of the allyloxycarbonyl (aloc) group, which can be selectively removed under mild conditions. This allows for greater flexibility in the synthesis of complex peptides and proteins, making it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBSZTLSVRWADJ-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.